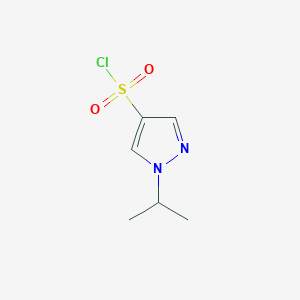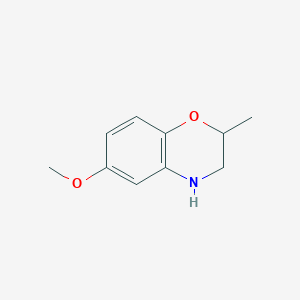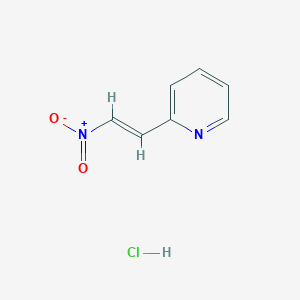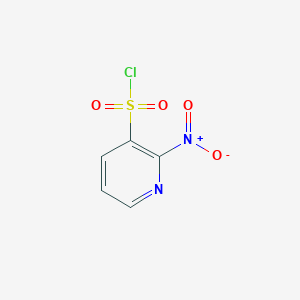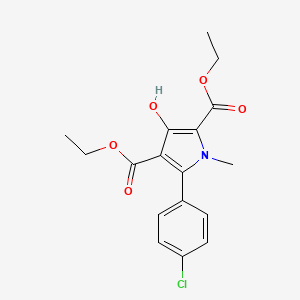
1-Cyclobutanecarbonylazetidine-3-carboxylic acid
Vue d'ensemble
Description
1-Cyclobutanecarbonylazetidine-3-carboxylic acid is a chemical compound with diverse applications in scientific research. Its unique structure enables it to be utilized in various fields, including pharmaceuticals, materials science, and organic synthesis .
Chemical Reactions Analysis
Carboxylic acids, such as 1-Cyclobutanecarbonylazetidine-3-carboxylic acid, can undergo various reactions. These include reactions involving the O-H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .Applications De Recherche Scientifique
Synthesis and Stereochemistry
Research has focused on the synthesis and stereochemical analysis of cyclobutane-containing compounds, which are of interest due to their unique chemical properties and potential applications in medicinal chemistry. Studies such as those conducted by Gauzy et al. (2004) and Izquierdo et al. (2005) have developed methods for the stereoselective synthesis of cyclobutane amino acids, demonstrating the versatility of these compounds in creating rigid peptides for structural studies (Gauzy et al., 2004) (Izquierdo et al., 2005).
Functionalization and Material Science Applications
Cyclobutanes have been highlighted for their potential in material science and medicinal chemistry due to the ability to undergo functionalization, as described by Zhu et al. (2019), who presented a method for the synthesis of functionalized cyclobutanes using hypervalent iodine (Zhu et al., 2019).
Diagnostic Applications
A significant area of application for cyclobutane derivatives is in the field of tumor detection and imaging. Martarello et al. (2002) synthesized analogues of cyclobutane amino acids for potential use in PET imaging of brain tumors, demonstrating the contributions of cyclobutane substitutions to the uptake of these compounds in rodent models (Martarello et al., 2002).
Mécanisme D'action
Target of Action
Mode of Action
Biochemical Pathways
1-Cyclobutanecarbonylazetidine-3-carboxylic acid is used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . ADCs are designed to deliver cytotoxic drugs specifically to cancer cells, thereby reducing the impact on healthy cells . PROTACs, on the other hand, are designed to degrade specific proteins within cells . The exact biochemical pathways affected by this compound would depend on the specific targets of the ADC or PROTAC in which it is incorporated .
Pharmacokinetics
These properties would be crucial in determining the bioavailability of the compound and its overall effectiveness in a biological system .
Result of Action
The molecular and cellular effects of 1-Cyclobutanecarbonylazetidine-3-carboxylic acid’s action would depend on the specific application in which it is used. For instance, in the context of ADCs and PROTACs, the compound could facilitate the delivery of a cytotoxic drug to cancer cells or the degradation of a specific protein within cells .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of 1-Cyclobutanecarbonylazetidine-3-carboxylic acid .
Propriétés
IUPAC Name |
1-(cyclobutanecarbonyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c11-8(6-2-1-3-6)10-4-7(5-10)9(12)13/h6-7H,1-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHOHDWKTYAELU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutanecarbonylazetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-2-[(2,2-difluoroethyl)sulfanyl]aniline](/img/structure/B1455694.png)

![3-Ethoxyspiro[3.3]heptan-1-one](/img/structure/B1455696.png)
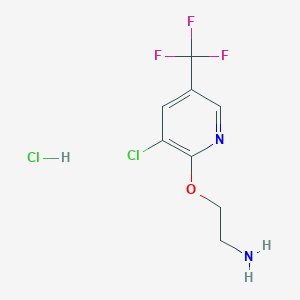
![N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride](/img/structure/B1455700.png)
![Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1455701.png)
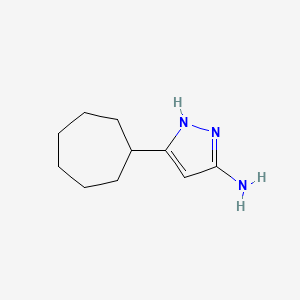
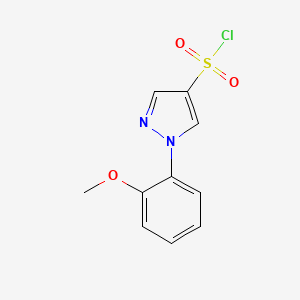
![{[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methyl}(methyl)amine](/img/structure/B1455706.png)
